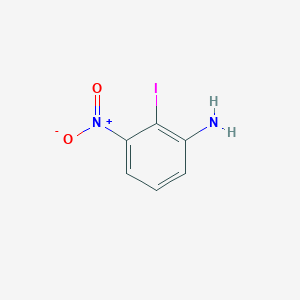

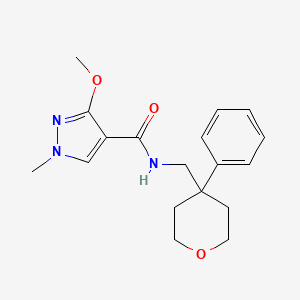

3-methoxy-1-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a multi-step process that often begins with simple precursors. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a nine-step process with a 1% overall yield. This synthesis involved a desmethylation step to produce a precursor for radiolabeling, yielding the target tracer with a specific activity at the end of bombardment . Similarly, other pyrazole derivatives, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid and 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, were synthesized and characterized using various spectroscopic techniques, including NMR, mass spectra, FT-IR, and UV-Visible . The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles was reported as a one-pot process from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole, yielding a mixture of isomers .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was determined, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds, which were also supported by NBO analysis . The 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showed a twisted conformation between the pyrazole and thiophene rings, with hydrogen bond interactions forming a 3D network . The molecular geometries and electronic structures were optimized using ab-initio methods, and the electrophilic and nucleophilic regions of the molecular surface were identified .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives can include desmethylation, as seen in the synthesis of the PET agent, where TMSCl/NaI was used to remove a methoxy group . The intermolecular hydrogen bond interactions, such as O-H⋯O and O-H⋯S, play a crucial role in the stability and reactivity of these compounds . The synthesis of isoxazole derivatives also involves reactions that can lead to a mixture of isomers, indicating the complexity and variability in the chemical reactions of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystal packing and intermolecular interactions significantly influence the stability and properties of these compounds. For instance, the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was found to have nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . The thermal stability of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined to be up to 190°C, and its nonlinear optical properties were investigated, highlighting the potential applications of these compounds in various fields .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those structurally related to 3-methoxy-1-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide, have been extensively explored due to their potential biological activities. One study detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction involving hydrazine hydrate, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Crystal Structure and Molecular Studies

Another aspect of research on such compounds involves their crystal structure and molecular behavior. A novel pyrazole derivative was synthesized and characterized, revealing insights into its molecular geometry, electronic structures, and non-linear optical properties through various spectroscopic methods and single crystal X-ray diffraction studies. This work contributes to the understanding of the structural parameters and the solvent effects on these parameters, which are crucial for designing molecules with desired physical and chemical properties (Kumara et al., 2018).

Synthetic Methodologies and Chemical Reactions

Research on pyrazole derivatives also includes the development of synthetic methodologies for creating novel compounds with potential biological applications. For instance, studies have demonstrated the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, shedding light on the potential of these compounds in the field of coordination chemistry and their applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

Antifungal Activity

The exploration of the antifungal properties of pyrazole derivatives represents another significant area of research. A study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their activities against several phytopathogenic fungi. This research not only demonstrated the potential of these compounds in addressing agricultural challenges but also employed topomer CoMFA to develop a three-dimensional quantitative structure-activity relationship model, enhancing the understanding of the molecular basis of their antifungal activity (Du et al., 2015).

Propriétés

IUPAC Name |

3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-21-12-15(17(20-21)23-2)16(22)19-13-18(8-10-24-11-9-18)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPNAENZLZHNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

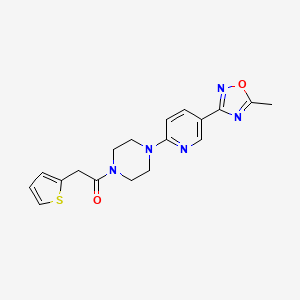

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

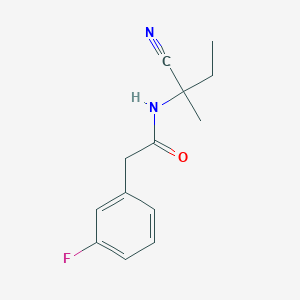

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)

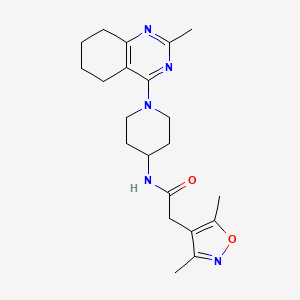

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)